(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c1-15(12-17-14-27-21-7-5-4-6-18(17)21)23-22(24)11-9-16-8-10-19(25-2)20(13-16)26-3/h4-11,13-15H,12H2,1-3H3,(H,23,24)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUMFCBIVJUUQA-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide, a compound with the CAS number 2035000-94-1, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, therapeutic implications, and relevant case studies.
- Molecular Formula : C22H23NO3S
- Molecular Weight : 381.49 g/mol
- Structure : The compound features a benzo[b]thiophene moiety linked to a propan-2-yl group and a 3,4-dimethoxyphenyl group, contributing to its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiophene and benzo[b]thiophene have shown promising results against various pathogens. A study demonstrated that related compounds had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest that (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide may possess similar antimicrobial efficacy.
Neuroprotective Effects
A notable study investigated the neuroprotective properties of benzo[b]thiophene derivatives against acrylamide-induced neurotoxicity in zebrafish models. The findings revealed that these compounds could ameliorate oxidative stress and restore neuronal function by enhancing glutathione levels and reducing pro-inflammatory markers . This suggests that (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide may also offer neuroprotective benefits.
Case Studies and Research Findings
- Antimicrobial Resistance Study :
- Neurotoxicity Amelioration :
Comparison with Similar Compounds
Anticancer Potential
- Tetrazole derivatives with benzo[b]thiophene moieties exhibit anticancer activity, likely due to their planar structures and ability to intercalate DNA or inhibit kinases .
- Arylcinnamide hybrids (e.g., (E)-3-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide) show cytotoxicity via tubulin polymerization inhibition, with IC₅₀ values in the nanomolar range .
The target compound’s 3,4-dimethoxyphenyl group may enhance solubility and membrane permeability compared to dihydroxyphenyl analogs (e.g., (E)-3-(3,4-dihydroxyphenyl)-N-p-tolylacrylamide), which exhibit nitric oxide (NO) inhibition (IC₅₀ = 8.2 µM) in RAW 264.7 macrophages .
Antifungal Activity
Phthalimide-derived acrylamides with 3,4-dimethoxyphenyl groups demonstrate moderate antifungal activity (MIC = 16–32 µg/mL), attributed to methoxy groups enhancing lipophilicity and membrane penetration . The target compound’s benzo[b]thiophene moiety could further improve activity by introducing sulfur-based interactions with fungal enzymes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves a multi-step approach:
Schiff base formation : React 3,4-dimethoxybenzaldehyde with an amine (e.g., 1-(benzo[b]thiophen-3-yl)propan-2-amine) under acidic conditions.
Reduction : Reduce the Schiff base to the corresponding secondary amine using NaBH₄ or catalytic hydrogenation.
Acrylamide coupling : React the amine with acryloyl chloride in dry dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base.
- Optimization : Yields improve with inert atmospheres (N₂/Ar), low temperatures (0–5°C for acrylation), and purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) .
Q. How is the compound characterized structurally, and what analytical techniques validate purity?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., E-configuration via coupling constants J = 15–16 Hz for trans-alkene protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks).
- Elemental Analysis : Matches calculated C, H, N percentages to confirm purity (>95%) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
- Method : Single-crystal X-ray diffraction (SC-XRD) using SHELX software refines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between acrylamide carbonyl and methoxy groups).
- Case Study : Analogous acrylamides (e.g., (E)-N-(3-methoxybenzyl)-3-(3-methoxyphenyl)acrylamide) show planar geometries with π-π stacking between aromatic rings, influencing solubility and reactivity .
Q. What strategies address contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Analysis Framework :
Dose-Dependency : Test activity across concentrations (e.g., 1–100 µM) to identify biphasic effects.
Assay Conditions : Control for pH, solvent (DMSO vs. aqueous buffers), and redox-active contaminants.
Comparative Studies : Benchmark against reference compounds (e.g., ascorbic acid for antioxidant assays) .
- Example : Nitric oxide scavenging assays using Griess reagent require strict exclusion of light to prevent false positives .
Q. How can computational modeling predict the compound’s pharmacokinetic and target-binding properties?
- Approach :
- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., COX-2, EGFR). The 3,4-dimethoxyphenyl group may engage in hydrophobic interactions, while the acrylamide acts as a hydrogen-bond acceptor.
- ADMET Prediction : SwissADME estimates logP (~3.5) and bioavailability scores, highlighting potential blood-brain barrier penetration .
Methodological Challenges and Solutions
Q. What are the pitfalls in scaling up synthesis, and how are they mitigated?
- Challenges :
- Exothermic Reactions : Acrylation at scale risks thermal runaway.
- Purification : Silica gel chromatography becomes inefficient for large batches.
- Solutions :
- Use flow chemistry for controlled temperature and pressure.
- Switch to recrystallization (ethanol/water) or centrifugal partition chromatography for purification .
Q. How do substituent modifications (e.g., replacing methoxy with hydroxy groups) impact bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
